6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine
Overview
Description
6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of imidazo[4,5-b]pyridine and nitrothiophene. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 2-aminopyridine derivatives with thiophene-2-carboxaldehyde under acidic conditions, followed by nitration and chlorination steps . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, bases like sodium hydroxide, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, substituted imidazo[4,5-b]pyridines, and fused heterocyclic compounds .
Scientific Research Applications
6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory activities.
Medicine: Research is ongoing to explore its antitumor properties and its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antitumor effects. The imidazo[4,5-b]pyridine core can interact with enzymes and receptors, modulating their activity and contributing to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine include other imidazo[4,5-b]pyridine derivatives and nitrothiophene-containing compounds. These compounds share structural similarities but may differ in their pharmacological profiles and specific applications. For example:
Imidazo[4,5-b]pyridine derivatives: These compounds are known for their broad spectrum of biological activities, including antiviral and anticancer properties.
Nitrothiophene-containing compounds: These compounds are studied for their antimicrobial and anti-inflammatory activities
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse pharmacological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4O2S/c11-5-3-6-9(12-4-5)14-10(13-6)7-1-2-8(18-7)15(16)17/h1-4H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHOSNXHXSDYBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=C(C=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740012 | |
Record name | 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662117-74-0 | |
Record name | 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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